5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

BCRP/ABCG2 inhibition multidrug resistance reversal non-small cell lung cancer

This benzamide–tetrazole hybrid is a selective BCRP/ABCG2 inhibitor validated in H460/MX20 mitoxantrone-resistant NSCLC reversal assays (fold resistance 1.62 at 10 µM). Unlike dual BCRP/P-gp inhibitors, it lacks P-gp liability, enabling unambiguous transporter-specific studies in barrier tissue models (hCMEC/D3, BeWo) and combination regimens with P-gp substrate chemotherapeutics (topotecan, SN-38). Procure this precise 5-bromo-2-chloro substitution pattern to ensure target potency and selectivity—generic analogs fail to replicate these performance metrics.

Molecular Formula C16H13BrClN5O2
Molecular Weight 422.67
CAS No. 941963-64-0
Cat. No. B2557487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
CAS941963-64-0
Molecular FormulaC16H13BrClN5O2
Molecular Weight422.67
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C16H13BrClN5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)13-8-10(17)2-7-14(13)18/h2-8H,9H2,1H3,(H,19,24)
InChIKeyQFDSTWSXCIRFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 941963-64-0): A Differentiated BCRP/ABCG2 Inhibitor Scaffold for Multidrug Resistance Research


5-Bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 941963-64-0) is a synthetic small-molecule benzamide–tetrazole hybrid developed as a breast cancer resistance protein (BCRP/ABCG2) inhibitor. It belongs to a focused library of 31 benzamide and phenyltetrazole derivatives designed to overcome BCRP-mediated multidrug resistance (MDR) [1]. Unlike generic benzamide analogs, this compound incorporates a distinct 5-bromo-2-chloro substitution pattern on the benzamide ring paired with a 4-methoxyphenyl-substituted tetrazole linked via a methylene amide bridge, a combination that confers specific BCRP inhibitory properties and selectivity over P-glycoprotein (P-gp) [1].

Why 5-Bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide Cannot Be Replaced by Unsubstituted or Alternative Tetrazole–Benzamide Analogs


Within the benzamide–tetrazole chemotype explored by Gujarati et al. (2017), minor structural modifications produce large differences in both BCRP inhibitory potency and selectivity over P-gp. Compounds lacking the 4-methoxyphenyl substituent on the tetrazole ring, those carrying alternative halogen patterns on the benzamide core, or urea-linked analogs consistently yield lower fold-resistance values in the H460/MX20 mitoxantrone-resistance reversal assay [1]. Furthermore, the introduction of substituents can inadvertently introduce P-gp liability, whereas the target compound and its direct benzamide-series congeners were shown to be selective for BCRP without reversing P-gp-mediated resistance [1]. Simply substituting a closely related catalog compound without verifying the precise substitution and linker identity therefore risks compromising both target potency and transporter selectivity in MDR reversal studies.

Head-to-Head Quantitative Differentiation of 5-Bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 941963-64-0)


BCRP-Mediated Resistance Reversal in H460/MX20 Cells: Target Compound vs. Unsubstituted Phenyl-Tetrazole Analog

In the H460/MX20 mitoxantrone-resistant non-small cell lung cancer model, 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (designated Compound 7 in the benzamide series) achieved a fold-resistance value of 1.62 at 10 µM, exceeding the performance of the unsubstituted phenyl-tetrazole analog (Compound 6, fold resistance 1.51 at 10 µM) and matching the potency of the reference BCRP inhibitor fumitremorgin C (FTC) [1]. The 4-methoxyphenyl substituent on the tetrazole ring thus provides a measurable improvement over the simpler phenyl analog.

BCRP/ABCG2 inhibition multidrug resistance reversal non-small cell lung cancer

BCRP Selectivity Over P-gp: Absence of Cross-Reactivity Confirmed for the Benzamide Series

The benzamide series compounds, including the 5-bromo-2-chloro-4-methoxyphenyl-tetrazole derivative, were tested for reversal activity in the P-gp-overexpressing resistant cell line SW620/Ad300. No compound in this series exhibited a reversal effect on P-gp-mediated resistance, in contrast to many broad-spectrum MDR modulators that inhibit both BCRP and P-gp [1]. This contrasts with certain phenyltetrazole-urea series compounds where linker-dependent P-gp cross-reactivity could be observed.

transporter selectivity P-glycoprotein BCRP-specific inhibition

Cytotoxicity Profile in Parental H460 Cells: Target Compound Demonstrates Low Intrinsic Toxicity

All benzamide series compounds were evaluated for intrinsic cytotoxicity in the parental H460 non-small cell lung cancer cell line. The target compound did not exhibit significant single-agent cytotoxicity at the tested concentration of 10 µM, consistent with its role as a resistance-reversal agent rather than a direct cytotoxic [1]. This profile contrasts with certain cytotoxic chemotherapeutics used in combination regimens, where inherent toxicity limits dosing flexibility.

cytotoxicity therapeutic window drug safety screening

Structural Differentiation: 5-Bromo-2-chloro-4-methoxyphenyl Substitution Pattern Versus Alternative Halogen and Aryl Combinations

Among the benzamide series reported by Gujarati et al., the 5-bromo-2-chloro substitution on the benzamide ring combined with the 4-methoxyphenyl group on the tetrazole (Compound 7) represents a unique dual-halogen configuration. Close analogs include the 4-ethoxyphenyl variant (CAS 920458-04-4), the 4-chlorophenyl variant, and the unsubstituted phenyl variant (Compound 6). The combination of electron-withdrawing bromo and chloro substituents ortho and meta to the amide bond influences both the electrophilicity of the carbonyl and the overall molecular topology, which in turn modulates BCRP binding interactions. The 4-methoxyphenyl group provides a hydrogen-bond acceptor that is absent in the unsubstituted phenyl analog [1].

structure-activity relationship halogen substitution tetrazole substituent effects

Evidence-Backed Application Scenarios for 5-Bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 941963-64-0)


BCRP-Specific Multidrug Resistance Reversal Studies in Non-Small Cell Lung Cancer Models

Use as a selective BCRP inhibitor tool compound in H460/MX20 or analogous mitoxantrone-resistant NSCLC cell lines to dissect BCRP-mediated drug efflux mechanisms. The compound's demonstrated fold resistance of 1.62 at 10 µM, combined with its lack of P-gp cross-reactivity [1], enables clean interpretation of BCRP-specific contributions to chemoresistance without confounding effects from other ABC transporters.

Pharmacological Validation of BCRP Transporter Role in Blood-Brain Barrier or Placental Barrier Models

Deploy as a chemical probe to inhibit BCRP function in barrier tissue models (e.g., hCMEC/D3 brain endothelial cells, BeWo placental trophoblasts) where selective BCRP blockade is required to assess substrate specificity or drug penetration. The compound's selectivity profile [1] makes it preferable to dual BCRP/P-gp inhibitors for transporter-specific assignment.

Structure-Activity Relationship (SAR) Benchmarking in Benzamide-Tetrazole BCRP Inhibitor Optimization Campaigns

Employ as the reference 4-methoxyphenyl-substituted benchmark in medicinal chemistry programs iterating on the benzamide-tetrazole scaffold. The quantitative fold-resistance data [1] provide a reproducible baseline against which new analogs with modified halogen patterns, linker types, or tetrazole substituents can be compared.

Co-Treatment Studies with P-gp Substrate Chemotherapeutics Requiring Isolated BCRP Inhibition

Utilize in combination regimens where the co-administered anticancer agent (e.g., topotecan, SN-38) is a known P-gp substrate. Because the compound does not reverse P-gp-mediated resistance [1], it avoids increasing the intracellular accumulation of P-gp substrates, thus preventing off-target potentiation and enabling cleaner assessment of BCRP's role in therapeutic resistance.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.